REACTION_CXSMILES
|
[ClH:1].[C:2]([C:4]([C:25]1[CH:30]=[CH:29][CH:28]=[C:27]([O:31][CH3:32])[CH:26]=1)([CH2:19][CH2:20][CH2:21][N:22]([CH3:24])[CH3:23])[C:5]([CH:8](C(OCC)=O)[C:9]([O:11]CC)=O)([CH3:7])[CH3:6])#[N:3].S(=O)(=O)(O)[OH:34]>O>[ClH:1].[CH3:23][N:22]([CH3:24])[CH2:21][CH2:20][CH2:19][C:4]1([C:25]2[CH:30]=[CH:29][CH:28]=[C:27]([O:31][CH3:32])[CH:26]=2)[C:5]([CH3:7])([CH3:6])[CH2:8][C:9](=[O:11])[NH:3][C:2]1=[O:34] |f:0.1,4.5|
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Name
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diethyl 2-[2-cyano-5-(dimethylamino)-2-(3-methoxyphenyl)-1,1-dimethylpentyl]propanedioate, monohydrochloride
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Quantity
|
11.24 kg
|
Type
|
reactant
|
Smiles
|
Cl.C(#N)C(C(C)(C)C(C(=O)OCC)C(=O)OCC)(CCCN(C)C)C1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
11.46 kg
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
90L
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for about 54 h
|
Duration
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54 h
|
Type
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WASH
|
Details
|
The aqueous solution is washed with 20L of methylene chloride
|
Type
|
ADDITION
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Details
|
The aqueous phase is mixed with 40L of methylene chloride and basified with 19L of aqueous ammonium hydroxide (29% w/w)
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at less than 30° C
|
Type
|
CUSTOM
|
Details
|
After separation of the layers
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice with 20-L portions of methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic phase is washed twice with 20-L portions of water
|
Type
|
FILTRATION
|
Details
|
filtered through a layer of diatomaceous earth
|
Name
|
|
Type
|
|
Smiles
|
Cl.CN(CCCC1(C(NC(CC1(C)C)=O)=O)C1=CC(=CC=C1)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |